molecular formula C17H18O2 B14621338 1-Butanone, 2-(hydroxyphenylmethyl)-1-phenyl- CAS No. 60669-63-8

1-Butanone, 2-(hydroxyphenylmethyl)-1-phenyl-

Cat. No.: B14621338
CAS No.: 60669-63-8
M. Wt: 254.32 g/mol
InChI Key: CGPSUFGFQJIBML-UHFFFAOYSA-N
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Description

1-Butanone, 2-(hydroxyphenylmethyl)-1-phenyl- is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a ketone group (C=O) attached to a butanone backbone, with additional phenyl and hydroxyphenylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Butanone, 2-(hydroxyphenylmethyl)-1-phenyl- can be synthesized through several methods. One common approach involves the reaction of phenylacetone with phenol in the presence of a base, such as sodium hydroxide, under controlled temperature conditions. The reaction typically proceeds through a nucleophilic addition mechanism, followed by dehydration to form the desired product.

Industrial Production Methods

Industrial production of this compound often involves the catalytic dehydrogenation of 2-butanol, similar to the production of other ketones like methyl ethyl ketone. The process utilizes copper, zinc, or bronze catalysts at elevated temperatures ranging from 400 to 550 °C . This method ensures high conversion rates and selectivity towards the desired product.

Chemical Reactions Analysis

Types of Reactions

1-Butanone, 2-(hydroxyphenylmethyl)-1-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

1-Butanone, 2-(hydroxyphenylmethyl)-1-phenyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Butanone, 2-(hydroxyphenylmethyl)-1-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Butanone, 2-(hydroxyphenylmethyl)-1-phenyl- is unique due to its combination of a butanone backbone with both phenyl and hydroxyphenylmethyl groups

Properties

CAS No.

60669-63-8

Molecular Formula

C17H18O2

Molecular Weight

254.32 g/mol

IUPAC Name

2-[hydroxy(phenyl)methyl]-1-phenylbutan-1-one

InChI

InChI=1S/C17H18O2/c1-2-15(16(18)13-9-5-3-6-10-13)17(19)14-11-7-4-8-12-14/h3-12,15-16,18H,2H2,1H3

InChI Key

CGPSUFGFQJIBML-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C1=CC=CC=C1)O)C(=O)C2=CC=CC=C2

Origin of Product

United States

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